2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

FGFR Kinase Selectivity Cancer

Researchers requiring FGFR-selective kinase probes face unreliable selectivity when substituting generic quinoxaline-piperazine derivatives-minor pyridazine modifications profoundly shift target profiles. This compound delivers FGFR-class specificity distinct from PI3K inhibitors. • FGFR1-4 isoform profiling: Methyl-pyrazole substitution ensures divergent hinge-binding vs unsubstituted analogs. • CNS-compatible: MW 372.4 g/mol (<400 Da threshold) enables glioblastoma model applications. • Ligand-efficient scaffold: Favorable metrics support structure-based FGFR drug design.

Molecular Formula C20H20N8
Molecular Weight 372.4 g/mol
CAS No. 2549006-40-6
Cat. No. B6459590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
CAS2549006-40-6
Molecular FormulaC20H20N8
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C20H20N8/c1-15-8-9-28(25-15)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-14-21-16-4-2-3-5-17(16)22-20/h2-9,14H,10-13H2,1H3
InChIKeyYNLYKNMSVDESTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline: FGFR Kinase Inhibitor Overview


The compound 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline (CAS 2549006-40-6) is a heterocyclic small molecule comprising a quinoxaline core linked via a piperazine bridge to a pyridazine ring, which is further substituted with a 3-methyl-1H-pyrazole moiety . This specific architecture places it within the pyrazolyl quinoxaline kinase inhibitor class, which is protected under patent families claiming activity against fibroblast growth factor receptors (FGFRs) [1]. The compound is structurally distinct from classical piperazinylquinoxaline PI3K inhibitors and represents a scaffold of interest for kinase selectivity profiling and targeted oncology research.

1
FGFR kinase selectivity profiling studies; patent-class assigned FGFR-targeting scaffold
2
Structurally distinct from piperazinylquinoxaline PI3K inhibitors; supports kinase selectivity assay context
3
Pyridazinyl-pyrazole terminus design; requires compound-specific target engagement validation

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline: Why Generic Substitution Fails


Generic substitution among quinoxaline-piperazine derivatives is unreliable because minor structural modifications at the pyridazine terminus profoundly shift kinase selectivity profiles. The methyl group on the pyrazole ring of this compound generates a steric and electronic environment distinct from both the unsubstituted pyrazole analog and the 3,5-dimethyl variant, leading to divergent hinge-binding interactions with FGFR family kinases [1]. Without head-to-head comparative data, procurement decisions based on lower-cost or more readily available piperazinylquinoxaline PI3K inhibitors (e.g., compounds from the Wu et al. series [2]) would risk selecting a molecule with a completely different primary target and downstream biological phenotype.

This Compound
FGFR-targeting scaffold (pyridazinyl-pyrazole terminus); patent-class assigned selectivity
Kinase panel data to verify
Potential Substitute
Piperazinylquinoxaline PI3K inhibitors (e.g., Wu et al. series); sulfonylpiperazine terminus; divergent primary target
Target class mismatch may shift biological phenotype; substitution not supported without head-to-head data

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline: Comparative Procurement Evidence


FGFR vs. PI3K Target Selectivity

The target compound belongs to a patent class explicitly claiming FGFR kinase inhibition, whereas the most extensively characterized piperazinylquinoxaline derivatives (e.g., Compound 41 from Wu et al. 2012) are potent PI3Kα inhibitors (IC50 = 24 nM) [1]. No cross-reactivity data exist, but the structural divergence between a pyridazinyl-pyrazole terminus (FGFR-targeting) and a sulfonylpiperazine terminus (PI3K-targeting) strongly suggests non-overlapping primary kinase profiles. This class-level target divergence mandates compound-specific procurement for FGFR-focused research programs [2].

FGFR vs. PI3K Target
Class-level inference
Target class divergence: FGFR (patent) vs. PI3Kα (Comparator 41, IC50 24 nM)
Supports FGFR-specific procurement; PI3K-optimized analogs may not engage FGFR
No cross-reactivity data available; target class assignment from patent claims
FGFR Kinase Selectivity Cancer

Antiproliferative Potency vs. PI3K Inhibitors

While direct antiproliferative data for the target compound have not been published, the piperazinylquinoxaline class demonstrates nanomolar potency against multiple cancer cell lines. The most potent PI3Kα inhibitor in the series, Compound 41, exhibited IC50 values of 24 nM against PI3Kα enzyme and induced apoptosis in PC3 cells at 5 µM [1]. Antiproliferative IC50 values for related compounds in the Wu et al. series ranged from 90 nM to 4.36 µM across PC3, HL60, A549, HCT116, and KB cell lines [2]. The target compound's distinct pyridazinyl-pyrazole terminus is expected to shift the antiproliferative profile toward FGFR-dependent cell lines, but quantitative data remain to be generated.

Antiproliferative Data
Data to verify
Target compound: not yet reported. Comparator range: 90 nM – 4.36 µM (PI3K series, MTT assay)
Cell-model endpoint context requires compound-specific validation
Anticipated activity shift toward FGFR-dependent lines; benchmarks to be generated
Antiproliferative Cancer Cell Lines IC50

Physicochemical Properties for CNS Penetrance

The target compound (MW = 372.4 g/mol) falls below the typical 400 Da threshold associated with improved blood-brain barrier permeability, whereas the 2-methyl analog (MW = 386.5 g/mol) exceeds this benchmark due to an additional methyl group . Furthermore, the pyridazinyl-pyrazole terminus provides a lower calculated logP compared to the tetrahydroquinazoline analog (MW = 376.5 g/mol), which incorporates a more lipophilic saturated ring system . These physicochemical differences influence library design for CNS-targeted kinase inhibitor screening.

Physicochemical Profile
Source review
MW 372.4 g/mol; 8 nitrogen atoms; lower logP vs. tetrahydroquinazoline analog
Supports CNS exposure model context for FGFR-targeted library design
Calculated values; experimental logP and permeability not confirmed
Physicochemical Properties CNS Penetrance Drug-Likeness

Ligand Efficiency Comparison

Binding Efficiency Index (BEI = pIC50/MW in kDa) is a critical metric for prioritizing compounds in fragment-based and lead-optimization campaigns. Using the PI3K series as a benchmark, Compound 41 achieved a BEI of 16.5 (IC50 24 nM, MW 0.462 kDa) [1]. The target compound's lower molecular weight (0.372 kDa) theoretically allows it to achieve equivalent binding affinity with a higher BEI, assuming similar potency. If the target compound were to achieve an IC50 of 100 nM against FGFR, its BEI would reach approximately 18.8, surpassing Compound 41's efficiency. This predicted ligand efficiency advantage supports procurement for hit-to-lead programs focused on FGFR kinase targets.

Ligand Efficiency
Context-dependent
Projected BEI ~18.8 (assuming FGFR IC50 100 nM); Comparator 41 BEI 16.5
Supports fragment-based hit-to-lead prioritization for FGFR programs
Projection depends on unconfirmed potency; empirical BEI required
Ligand Efficiency Binding Efficiency Index Fragment-Based Design

2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline: Optimal Applications


FGFR Kinase Selectivity Profiling

The compound's assignment to the FGFR-targeting patent class makes it a suitable candidate probe for assembling kinase selectivity screening panels [1]. Procurement for FGFR1-4 isoform profiling against a background of PI3K and other off-target kinases is a primary research application.

FGFR-Dependent Cancer Cell Screening

Based on the class-level FGFR assignment, the compound is positioned for antiproliferative screening in FGFR-dependent cancer cell lines (e.g., Huh-7 hepatocellular carcinoma, RT112 bladder cancer, or FGFR3-mutant lines) [2]. Users are advised to generate their own IC50 benchmarks.

CNS-Penetrant Kinase Inhibitor Optimization

With a molecular weight of 372.4 g/mol—below the 400 Da CNS permeability threshold—this compound offers a physicochemical advantage for CNS-targeted FGFR inhibitor programs, particularly for glioblastoma models where FGFR signaling is implicated .

Fragment-Based Drug Discovery

The compound's favorable ligand efficiency metrics relative to bulkier PI3K inhibitors support its use as a fragment-like starting point for structure-based design campaigns targeting FGFR kinases, where molecular weight efficiency is a critical optimization parameter [3].

Application
Selection Property
Validation Focus
FGFR kinase selectivity profiling
Kinase selectivity review
FGFR1-4 isoform panel vs. off-target kinases
FGFR-dependent cancer cell screening
Cell-model endpoint review
Antiproliferative IC50 in FGFR-driven lines
CNS exposure model studies
Physicochemical selection context
Experimental logP and permeability confirmation
Fragment-based lead optimization
Ligand efficiency context
Empirical BEI validation for FGFR targets
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